molecular formula C28H21BrN2O4 B11534612 4-bromo-2-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

4-bromo-2-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11534612
M. Wt: 529.4 g/mol
InChI Key: HEJKILMWEVOIKG-UXHLAJHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound featuring a brominated phenyl group, a cyclopropyl moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multiple steps:

    Formation of the Cyclopropyl Moiety: The cyclopropyl group can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the carbonyl compound with hydrazine derivatives.

    Esterification: The final step involves esterification of the furan-2-carboxylic acid with the brominated hydrazone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate: This compound is unique due to its combination of a brominated phenyl group, a cyclopropyl moiety, and a furan ring.

    2-bromo-4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate: A positional isomer with different bromine placement.

    4-chloro-2-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate: A similar compound with chlorine instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C28H21BrN2O4

Molecular Weight

529.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C28H21BrN2O4/c29-22-13-14-24(35-27(33)25-12-7-15-34-25)19(16-22)18-30-31-26(32)23-17-28(23,20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-16,18,23H,17H2,(H,31,32)/b30-18+

InChI Key

HEJKILMWEVOIKG-UXHLAJHPSA-N

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)OC(=O)C5=CC=CO5

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)OC(=O)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.